Cas no 7242-04-8 ([(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate)

[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate structure
7242-04-8 structure
Nom du produit:[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate
Numéro CAS:7242-04-8
Le MF:C51H74O19
Mégawatts:991.121878147125
CID:977129
PubChem ID:71300370

[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Propriétés chimiques et physiques

Nom et identifiant

    • Pengitoxin
    • Pengitoxin [INN]; Gitoxin pentaacetate; Pentaacetylgitoxin; Carnacid-cor; Cordoval; Pengitossina; Pengitossina [DCIT]; Pengitoxina; Pengitoxina [INN-Spanish]; Pengitoxine; Pengitoxine [INN-French]; Pengitoxinum; Pengitoxinum [INN-Latin]; Penta-O-acetylgitoxin; Pentagit; 16-(acetyloxy)-3-{[3,4-di-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(
    • [(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-me
    • [(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate
    • Piscine à noyau: 1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26?,33-,34+,35+,36-,37+,38+,39+,40+,42+,43+,44+,45+,46-,47-,48-,49+,50-,51+/m1/s1
    • La clé Inchi: JDYLJSDIEBHXPO-OPPFCKELSA-N
    • Sourire: O[C@]12C[C@@H]([C@H](C3=CC(=O)OC3)[C@@]1(C)CC[C@@H]1[C@@]3(C)CC[C@@H](C[C@H]3CC[C@@H]21)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@@H]([C@@H](C(C)O1)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O

Propriétés calculées

  • Qualité précise: 990.48243013g/mol
  • Masse isotopique unique: 990.48243013g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 19
  • Comptage des atomes lourds: 70
  • Nombre de liaisons rotatives: 17
  • Complexité: 2030
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 20
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 233
  • Le xlogp3: 3.9

Propriétés expérimentales

  • Dense: 1.1187 (rough estimate)
  • Point de fusion: 151-155°
  • Point d'ébullition: 742.94°C (rough estimate)
  • Indice de réfraction: 1.6500 (estimate)
  • Rotation spécifique: D20 +14.0 ±1.5° (c = 1.6 in pyridine)

[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Informations de sécurité

  • Toxicité:LD50 in mice (mg/kg): 6.4 i.p.; in rats (mg/kg): 21.0 i.v. (Foerster)

[(2R,3R,4S,6R)-3-[(2S,4S,5R)-4-Acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate Littérature connexe

Articles recommandés

Fournisseurs recommandés
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd